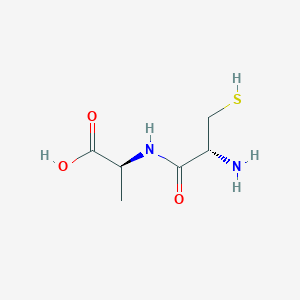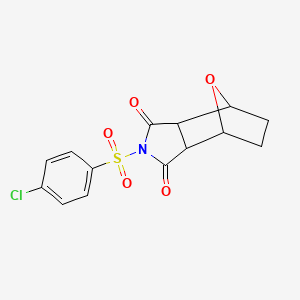
1,1,1-Tribromo-2,2,2-trichloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tribromo-2,2,2-trichloroethane is a halogenated organic compound with the molecular formula C2Br3Cl3 . It is characterized by the presence of three bromine atoms and three chlorine atoms attached to an ethane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2,2-trichloroethane can be synthesized through a series of halogenation reactions. One common method involves the free radical substitution of ethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Tribromo-2,2,2-trichloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex halogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed:
Substitution: Formation of compounds like 1,1,1-tribromo-2,2-dichloroethane.
Reduction: Formation of partially halogenated ethanes.
Oxidation: Formation of higher halogenated ethanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tribromo-2,2,2-trichloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Wirkmechanismus
The mechanism by which 1,1,1-tribromo-2,2,2-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of specific proteins and enzymes. Its halogen atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethane: Another halogenated ethane with three chlorine atoms but no bromine atoms.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms and is used in similar industrial applications.
Uniqueness: 1,1,1-Tribromo-2,2,2-trichloroethane is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its purely chlorinated counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where such properties are desired .
Eigenschaften
CAS-Nummer |
77348-13-1 |
|---|---|
Molekularformel |
C2Br3Cl3 |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
1,1,1-tribromo-2,2,2-trichloroethane |
InChI |
InChI=1S/C2Br3Cl3/c3-1(4,5)2(6,7)8 |
InChI-Schlüssel |
PDWNGQFXPKNXAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)(Br)Br)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


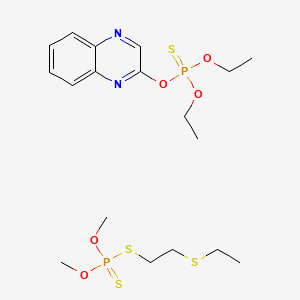
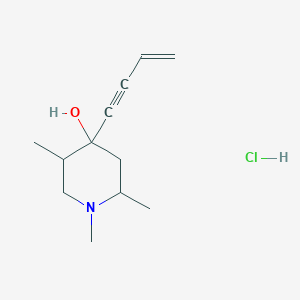

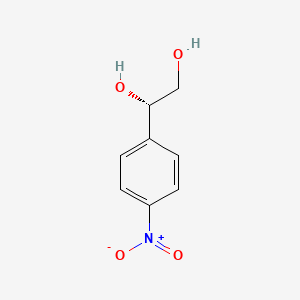
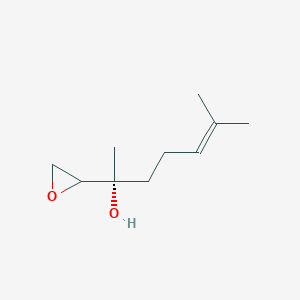
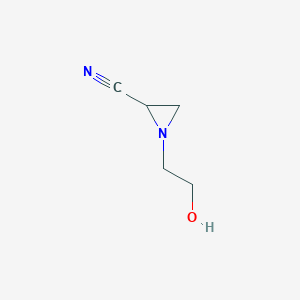
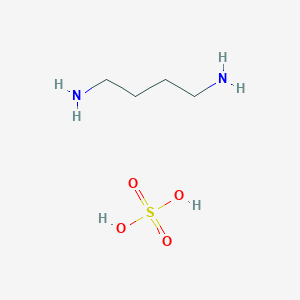
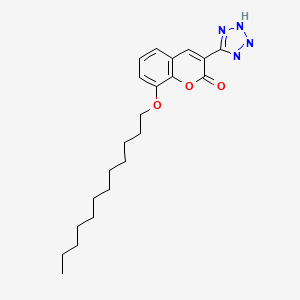
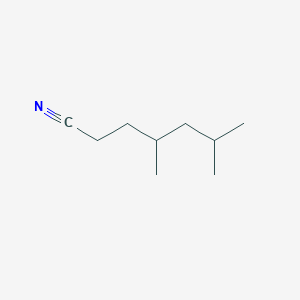
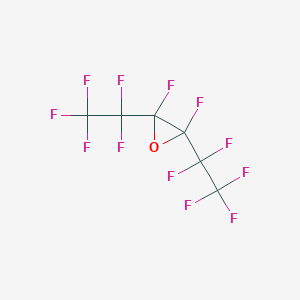
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

